molecular formula C12H7FINO3 B11784388 6-(3-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid

6-(3-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B11784388
M. Wt: 359.09 g/mol
InChI Key: VUXSAHLTUMIXES-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid ( 1707735-69-0) is a high-purity chemical building block offered exclusively for research applications. This iodinated dihydropyridine derivative, with a molecular weight of 359.09 g/mol and the molecular formula C12H7FINO3 , is a valuable scaffold in medicinal chemistry and drug discovery research. The compound's strategic structural features, including the 3-fluorophenyl substituent and the iodine atom at the 5-position of the dihydropyridine core, make it a versatile intermediate for further chemical functionalization through cross-coupling reactions and other synthetic transformations. This allows researchers to develop novel compounds for biological screening and structure-activity relationship (SAR) studies. Strictly for Research Use Only, this product is not intended for diagnostic or therapeutic applications in humans or animals. Professional researchers are advised to handle this material with appropriate safety precautions. The product requires cold-chain transportation to ensure stability and is supplied with comprehensive documentation including Certificate of Analysis and Safety Data Sheets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H7FINO3

Molecular Weight

359.09 g/mol

IUPAC Name

6-(3-fluorophenyl)-5-iodo-2-oxo-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C12H7FINO3/c13-7-3-1-2-6(4-7)10-9(14)5-8(12(17)18)11(16)15-10/h1-5H,(H,15,16)(H,17,18)

InChI Key

VUXSAHLTUMIXES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=C(C(=O)N2)C(=O)O)I

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Formation of α-Imino Rhodium Carbene : A rhodium catalyst facilitates the generation of an α-imino rhodium carbene intermediate from a suitable precursor (e.g., 1-sulfonyl-1,2,3-triazoles).

  • Intermolecular Nucleophilic Attack : Sodium iodide attacks the carbene, forming a transient intermediate.

  • Intramolecular S<sub>N</sub>2 Reaction : The intermediate undergoes a cyclization step to form the 5-iodo-dihydropyridine core.

Table 1: Rhodium-Catalyzed Iodination Conditions

CatalystNucleophileSolventTemperatureYield (%)Reference
Rh(I) complexNaITHF60–80°C70–85

This method’s efficiency stems from its ability to bypass traditional halogenation limitations, enabling direct iodination at the 5-position.

Heterocyclization of Enamino-1,3-diketones

Another strategy involves heterocyclization of enamino-1,3-diketones with cyanoacetamide derivatives. This approach, documented for related pyridine derivatives, forms the dihydropyridine ring scaffold.

Key Steps

  • Enamino-1,3-diketone Synthesis : Prepared from β-ketoesters and amines.

  • Condensation with Cyanoacetamide : Under basic conditions (e.g., KOH), the enamino-1,3-diketone reacts with cyanoacetamide to form the dihydropyridine ring.

  • Postfunctionalization : Subsequent iodination and aryl coupling introduce the 5-iodo and 3-fluorophenyl groups.

Table 2: Heterocyclization Parameters

SubstrateBaseSolventTimeYield (%)Reference
Enamino-1,3-diketoneKOHEthanol12–24h60–75

This method is advantageous for constructing the core structure but requires additional steps for iodination and aryl substitution.

Cross-dehydrogenative coupling (CDC) reactions, as reported for pyrazolo[1,5-a]pyridines, offer a pathway to functionalize the dihydropyridine core. While not directly applied to the target compound, this method could enable the introduction of the 3-fluorophenyl group.

Proposed Mechanism

  • Oxidative Dehydrogenation : A β-diketone or β-ketoester undergoes oxidative dehydrogenation under catalytic conditions.

  • C–C Bond Formation : The resulting intermediate couples with the dihydropyridine precursor to form the 6-(3-fluorophenyl) substituent.

Table 3: CDC Conditions for Aryl Substitution

CatalystOxidantSolventTemperatureYield (%)Reference
Pd(OAc)<sub>2</sub>O<sub>2</sub>Ethanol130°C72–94

This method’s scalability depends on the availability of 3-fluorophenyl β-diketone derivatives.

Sequential Halogenation and Coupling

A multi-step approach combines halogenation and aryl coupling reactions. For example:

  • Dihydropyridine Core Synthesis : Achieved via methods similar to those in Section 2.

  • Iodination : Introduce iodine at the 5-position using iodine or iodide sources (e.g., I<sub>2</sub> or NaI) under acidic or catalytic conditions.

  • Aryl Coupling : Attach the 3-fluorophenyl group via Suzuki-Miyaura or Buchwald-Hartwig coupling.

Table 4: Halogenation and Coupling Parameters

StepReagents/ConditionsYield (%)Reference
IodinationI<sub>2</sub>, H<sub>2</sub>SO<sub>4</sub>50–70
Aryl CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>60–80

This route’s efficiency hinges on the compatibility of reaction conditions and minimizing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation, as demonstrated in analogous pyridine carboxylic acid syntheses, accelerates reaction rates and improves yields. For the target compound, this could streamline iodination or coupling steps.

Table 5: Microwave Conditions for Halogenation

SubstrateReagentsPower (W)Time (min)Yield (%)Reference
6-Bromo-dihydropyridineNaI, DIPEA3003039

While yields are moderate, this method reduces reaction times significantly.

Challenges and Optimization Strategies

  • Regioselectivity : Introducing iodine at the 5-position requires precise control, often achieved via directing groups or catalysts.

  • Protecting Groups : The carboxylic acid group may need protection (e.g., as methyl esters) during coupling reactions to avoid decarboxylation.

  • Purity : Final purification via chromatography or crystallization is critical due to the compound’s complexity .

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to 6-(3-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid exhibit potential anticancer properties. The dihydropyridine moiety is known to interact with biological targets involved in cancer cell proliferation. For instance, a study demonstrated that derivatives of this compound could inhibit the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways .

2. Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research has indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. This property can be attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes .

3. Neuroprotective Effects

Another area of interest is the neuroprotective capabilities of this compound. Studies suggest that it can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Materials Science Applications

1. Organic Electronics

In materials science, this compound has been explored as a building block for organic electronic materials. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorine enhances the electron-withdrawing characteristics, improving the performance of these devices .

2. Synthesis of Novel Polymers

The compound serves as a precursor for synthesizing novel polymers with tailored properties. For example, by polymerizing this compound with other monomers, researchers can create materials with specific mechanical and thermal properties suitable for various industrial applications .

Case Study 1: Anticancer Activity

A recent study published in Journal of Medicinal Chemistry evaluated the anticancer effects of 6-(3-Fluorophenyl)-5-iodo derivatives on human breast cancer cells. The results showed a significant reduction in cell viability at micromolar concentrations, suggesting a dose-dependent response linked to apoptosis induction.

Case Study 2: Antimicrobial Efficacy

In another research article from Antibiotics Journal, the antimicrobial activity was assessed against strains of Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating its potential as a therapeutic agent.

Case Study 3: Organic Electronics Development

Research published in Advanced Materials highlighted the use of this compound in developing high-efficiency OLEDs. The devices constructed with this material displayed enhanced brightness and efficiency compared to conventional materials, demonstrating its potential in next-generation display technologies.

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: Fluorophenyl Substitution Patterns

  • 6-(2-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 1707375-89-0) Structural difference: Fluorophenyl group at position 2 instead of 3. No direct solubility or bioactivity data are available, but positional isomerism often impacts pharmacokinetic properties .
  • 5-(2-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 1267011-08-4) Structural difference: Fluorophenyl at position 5 and lacks iodine. Implications: The absence of iodine reduces molecular weight (MW = 263.22 vs. 359.09 for the target compound) and may enhance solubility.

Substituent Variations: Halogens vs. Alkyl Groups

  • 6-Ethyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 1171787-08-8)

    • Structural difference: Ethyl and methyl groups replace iodine and fluorophenyl.
    • Implications: Alkyl substituents increase lipophilicity but reduce polarity. The absence of halogens limits applications in radiopharmaceuticals or heavy-atom derivatives for crystallography .
  • 1-(4-Fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 1001413-01-9)

    • Structural difference: 4-Fluorophenyl at position 1 and methyl at position 4.
    • Implications: The 4-fluorophenyl group may enhance metabolic stability compared to 3-fluorophenyl due to reduced steric hindrance. Methyl at position 6 simplifies synthesis but reduces steric complexity .

Core Structure Modifications: Pyridone vs. Pyrimidine Derivatives

  • 1-(6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido)-5-oxo-2-arylpyrrolidine-3-carboxylic acid (3a-e)
    • Structural difference: Pyrimidine ring fused with pyrrolidine vs. pyridone core.
    • Implications: Increased ring saturation in pyrimidine derivatives may improve conformational flexibility but reduce aromatic stacking interactions .

Molecular Weight and Substituent Effects

Compound Molecular Formula Molecular Weight Key Substituents
Target compound C₁₂H₇FINO₃ 359.09 3-Fluorophenyl, Iodo
6-(2-Fluorophenyl) isomer C₁₂H₇FINO₃ 359.09 2-Fluorophenyl, Iodo
5-(2-Fluorophenyl) analog C₁₂H₈FNO₃ 263.22 2-Fluorophenyl, No iodine
6-Ethyl-5-methyl analog C₉H₁₂FNO₃ 117.18 Ethyl, Methyl, No halogens

Biological Activity

6-(3-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydropyridine ring substituted with a fluorophenyl and an iodo group, which are critical for its biological activity. The molecular formula is C11H8FINO3C_{11}H_{8}FINO_{3} with a molecular weight of approximately 305.09 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, thereby modulating physiological responses.
  • Receptor Modulation : It acts as a ligand for certain receptors, influencing signaling pathways associated with cell proliferation and apoptosis.
  • Antioxidant Activity : The presence of the iodo and fluorinated groups enhances its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to the disruption of bacterial cell membranes and inhibition of key metabolic enzymes.

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective properties. It appears to modulate neurotransmitter release and reduce neuroinflammation, making it a candidate for the treatment of neurodegenerative diseases.

Case Studies

  • Cancer Cell Line Study : A study conducted on FaDu hypopharyngeal tumor cells revealed that treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM, showcasing its potential as an anticancer agent .
  • Antimicrobial Testing : In a series of assays against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL, indicating strong antimicrobial activity .
  • Neuroprotection in Animal Models : In vivo studies using rodent models of Alzheimer's disease demonstrated that administration of the compound led to improved cognitive function and reduced amyloid plaque formation .

Data Table: Biological Activity Summary

Activity TypeAssessed ModelConcentration (µM)Effect Observed
AnticancerFaDu cell line1050% reduction in viability
AntimicrobialS. aureus & E. coli15 - 30Strong inhibition (MIC)
NeuroprotectionRodent Alzheimer's modelN/AImproved cognition; reduced plaques

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-(3-fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid to maximize yield and purity?

  • Methodological Answer : Synthesis optimization requires careful selection of catalysts (e.g., Lewis acids/bases for regioselective iodination) and reaction conditions. For example, temperature control (80–120°C), solvent polarity (DMF or THF), and reaction time (12–24 hours) are critical. Post-synthesis purification via column chromatography or recrystallization (using ethanol/water mixtures) can improve purity. Monitoring intermediates via TLC or HPLC ensures stepwise efficiency .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : A combination of ¹H/¹³C-NMR (to confirm aromatic protons and fluorophenyl/iodo substituents), FT-IR (to identify carbonyl stretches at ~1700 cm⁻¹ and carboxylic acid O-H bands), and high-resolution mass spectrometry (HRMS) is essential. X-ray crystallography may resolve ambiguities in substituent positioning, especially for the iodine atom’s steric effects .

Q. How can solubility challenges be addressed during in vitro assays?

  • Methodological Answer : Solubility in polar solvents (e.g., DMSO or ethanol) is limited due to the hydrophobic fluorophenyl and iodo groups. Use co-solvents like PEG-400 or cyclodextrin-based formulations. Adjust pH to deprotonate the carboxylic acid group (pH > 4.5) for aqueous solubility. Sonication or heating (40–60°C) can temporarily enhance dissolution .

Advanced Research Questions

Q. What is the role of the iodo substituent in modulating the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The iodine atom at position 5 enables Suzuki-Miyaura or Ullmann-type cross-coupling reactions. Use Pd catalysts (e.g., Pd(PPh₃)₄) with boronic acids or amines to functionalize the pyridine core. Kinetic studies (monitored via GC-MS) can compare reactivity with bromo/chloro analogs, where iodine’s larger atomic radius may slow transmetallation but improve regioselectivity .

Q. How does the 3-fluorophenyl group influence electronic properties and bioactivity?

  • Methodological Answer : The electron-withdrawing fluorine alters the pyridine ring’s electron density, enhancing stability against metabolic oxidation. Computational modeling (DFT calculations) can map HOMO/LUMO distributions. In vitro assays (e.g., enzyme inhibition) should compare fluorophenyl analogs with non-halogenated derivatives to isolate electronic vs. steric effects .

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. Validate compound purity via HPLC (>95%) and replicate assays under standardized protocols (e.g., fixed ATP concentrations in kinase assays). Use orthogonal assays (e.g., SPR and fluorescence polarization) to confirm binding affinities. Meta-analysis of fluorophenyl-containing analogs in public databases (e.g., PubChem) can contextualize results .

Q. How can researchers design stability studies to assess degradation pathways under physiological conditions?

  • Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring. Focus on hydrolytic degradation (carboxylic acid deprotonation) and photolytic cleavage of the C-I bond. Use deuterated solvents (D₂O) in NMR to track exchangeable protons. Compare degradation profiles with 5-bromo/5-chloro analogs to identify iodine-specific pathways .

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